2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
This compound is a benzofuropyrimidinone derivative characterized by a fused benzofuran-pyrimidinone core. Key structural features include:
- Substituents: A 3-ethoxypropyl group at position 3 of the pyrimidinone ring, introducing a flexible ether-containing alkyl chain. A sulfanylacetamide side chain at position 2, linked to a 3-methylphenyl group via an N-acetamide bond.
The ethoxypropyl substituent enhances solubility compared to purely hydrophobic alkyl chains, while the 3-methylphenyl group provides steric bulk and modulates electronic properties. The compound’s molecular formula is inferred as C₂₅H₂₅N₃O₄S (based on analogs in ), with a molecular weight of 463.55 g/mol.
Properties
IUPAC Name |
2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-3-30-13-7-12-27-23(29)22-21(18-10-4-5-11-19(18)31-22)26-24(27)32-15-20(28)25-17-9-6-8-16(2)14-17/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCHQEJVOWUNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxypropyl group: This step involves the alkylation of the benzofuro[3,2-d]pyrimidine core with an ethoxypropyl halide.
Attachment of the sulfanyl group: This step involves the thiolation of the intermediate compound.
Acetylation with N-(3-methylphenyl)acetamide: This final step involves the acylation of the thiolated intermediate with N-(3-methylphenyl)acetamide under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxypropyl group or the sulfanyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties can be explored for the development of new drugs, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Modifications: Replacement of benzofuran with benzothiophene () alters electronic density and binding interactions due to sulfur’s larger atomic radius and polarizability .
Substituent Impact: R₁ (Position 3): The ethoxypropyl group in the target compound improves solubility compared to 3-methylbutyl () but may reduce membrane permeability due to increased polarity .
Spectroscopic Differences :
- NMR studies () show that substituents in regions analogous to R₁ and R₂ cause distinct chemical shift changes (e.g., δ 29–36 ppm and δ 39–44 ppm), indicating altered electronic environments .
Methodological Considerations in Structural Comparison
Graph-based comparison methods () highlight the importance of core scaffold similarity and substituent topology in predicting biochemical behavior. The target compound’s benzofuropyrimidinone core aligns with "lumping" strategies (), where analogs with shared cores are grouped for streamlined analysis despite substituent variations .
Biological Activity
The compound 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide represents a novel class of pyrimidine derivatives with potential therapeutic applications. Its biological activity has been investigated in various studies, particularly focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C₁₇H₁₈N₂O₂S
- Molecular Weight : 314.40 g/mol
- CAS Number : Not available in the provided data.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular proliferation and survival. Preliminary studies suggest that it may act through the following mechanisms:
- Inhibition of DNA synthesis : Similar compounds have shown activity against dihydrofolate reductase (DHFR) and thymidylate synthase, which are crucial for nucleotide synthesis.
- Induction of apoptosis : The compound may promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colorectal Cancer (HCT116)
The compound exhibited IC₅₀ values ranging from 5 to 15 µM across these cell lines, indicating a promising therapeutic index.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Inhibition of DNA synthesis |
| A549 | 7 | Induction of apoptosis |
| HCT116 | 12 | Inhibition of cell cycle progression |
Case Studies
- Study on MCF-7 Cells : In a study published in Cancer Letters, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis .
- A549 Lung Cancer Model : Another study demonstrated that this compound significantly inhibited tumor growth in A549 xenograft models in mice, with a tumor volume reduction of approximately 50% compared to control groups after two weeks of treatment .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:
- Absorption : The compound shows good solubility in organic solvents, suggesting favorable absorption characteristics.
- Metabolism : Preliminary data indicate that it is metabolized primarily by liver enzymes.
- Toxicity : Acute toxicity studies revealed no significant adverse effects at therapeutic doses, although long-term studies are warranted for comprehensive safety assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
